3-Methylisoquinoline 2-oxide
CAS No.: 14548-00-6
Cat. No.: VC21008366
Molecular Formula: C10H9NO
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14548-00-6 |
|---|---|
| Molecular Formula | C10H9NO |
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | 3-methyl-2-oxidoisoquinolin-2-ium |
| Standard InChI | InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,1H3 |
| Standard InChI Key | BTEXQKZNRLDUMG-UHFFFAOYSA-N |
| SMILES | CC1=CC2=CC=CC=C2C=[N+]1[O-] |
| Canonical SMILES | CC1=CC2=CC=CC=C2C=[N+]1[O-] |
Introduction
Chemical Identity and Physical Properties
3-Methylisoquinoline 2-oxide is an aromatic heterocyclic compound with distinctive structural features. The compound's primary characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | 3-Methylisoquinoline 2-oxide |
| CAS Registry Number | 40073-45-8 |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18500 g/mol |
| Alternative Names | 3-Methylisoquinoline N-oxide, 3-methyl-2-oxidoisoquinolin-2-ium, 3-methylisoquinolin-2-ium-2-olate |
| Additional Identifiers | NSC-338441, DTXSID20343244 |
The structure consists of an isoquinoline core with a methyl substituent at the C3 position and an N-oxide functionality. This N-oxide group significantly alters the electronic distribution in the molecule compared to its parent isoquinoline, resulting in distinctive chemical behavior and reactivity profiles .
Structural Characteristics and Reactivity
The presence of the N-oxide group in 3-Methylisoquinoline 2-oxide fundamentally changes the electronic distribution across the isoquinoline framework. This structural modification creates a unique reactivity profile that distinguishes it from both its parent isoquinoline and other isoquinoline derivatives.
Electronic Structure
The N-oxide functionality introduces significant electronic effects:
-
The nitrogen atom bears a formal positive charge, with the oxygen carrying a formal negative charge
-
The dipolar nature of the N-oxide bond creates an electron-withdrawing effect on the isoquinoline ring
-
The electronic distribution affects the reactivity of different positions within the ring system, particularly enhancing reactivity at the C1 and C4 positions
This electronic arrangement makes the compound particularly susceptible to nucleophilic attack at specific positions, which has important implications for its chemical behavior and synthetic applications .
Comparative Reactivity
When compared to non-oxidized isoquinolines, 3-Methylisoquinoline 2-oxide demonstrates:
-
Enhanced reactivity toward nucleophilic substitution reactions
-
Distinctive regioselectivity in functionalization reactions
-
Unique behavior in metal-catalyzed transformations
-
Specific patterns of reactivity in electrophilic and radical reactions
The methyl group at the C3 position provides an additional site for functionalization, allowing for further synthetic elaboration through various oxidation and substitution reactions .
Synthesis Methods
Copper-Catalyzed Cyclization Approaches
One significant synthetic route involves copper-catalyzed cyclization reactions. Recent research has demonstrated that copper(II) acetate can effectively catalyze the C-H functionalization of appropriate precursors to generate isoquinoline N-oxides. This approach proceeds through:
-
Copper(II)-catalyzed C(sp³) functionalization of β-diketones or β-ketoesters with 2-bromobenzaldehyde oximes
-
Intramolecular cyclization of in situ generated acylated intermediates
-
Formation of the isoquinoline N-oxide structure under relatively mild conditions (typically 60°C in methanol/toluene as solvent)
This method has proven applicable to a wide range of substrates with various functional groups, yielding isoquinoline N-oxides in yields up to 85% .
Functionalization of Isoquinoline N-oxides
Recent synthetic developments have focused on the functionalization of isoquinoline N-oxides, including 3-Methylisoquinoline 2-oxide:
-
Rhodium and iridium-catalyzed processes for modifying existing isoquinoline N-oxides
-
Palladium-catalyzed coupling reactions for introducing various substituents
-
Specific functionalization at the methyl group to introduce more complex structures
These approaches significantly expand the synthetic utility of 3-Methylisoquinoline 2-oxide as a building block for more complex molecules .
Applications in Organic Synthesis
3-Methylisoquinoline 2-oxide has emerged as a valuable synthetic intermediate in various organic transformations. Its unique reactivity profile enables specific modifications that would be challenging with non-oxidized isoquinolines.
Directed Functionalization Reactions
The N-oxide group serves as an effective directing group for various metal-catalyzed C-H functionalization reactions:
-
Rhodium(III)-catalyzed C-H activation at specific positions of the isoquinoline ring
-
Regioselective introduction of aryl, alkyl, and other functional groups
-
Enabling transformations that would otherwise be challenging or impossible with the parent isoquinoline
For example, research has demonstrated that Cp*Rh(III)-catalyzed directed C-H methylation and arylation can be effectively directed by the N-oxide functionality, allowing for selective modification of the isoquinoline core .
Building Block for Complex Molecules
The compound serves as an important building block for the synthesis of more complex structures:
-
Precursor for pharmaceutically relevant compounds
-
Intermediate in the synthesis of natural products containing isoquinoline substructures
-
Component in the preparation of materials with specific electronic or optical properties
The methyl group at C3 provides an additional handle for further functionalization, expanding the utility of this compound in complex molecule synthesis .
Comparative Analysis with Related Compounds
Understanding 3-Methylisoquinoline 2-oxide in the context of related compounds provides valuable insights into its distinctive properties and applications.
Comparison with 1-Methylisoquinoline 2-oxide
The positional isomer 1-Methylisoquinoline 2-oxide (CAS: 3222-65-9) shares the same molecular formula but exhibits different reactivity patterns:
| Property | 3-Methylisoquinoline 2-oxide | 1-Methylisoquinoline 2-oxide |
|---|---|---|
| CAS Number | 40073-45-8 | 3222-65-9 |
| Molecular Formula | C₁₀H₉NO | C₁₀H₉NO |
| Molecular Weight | 159.18500 | 159.18500 |
| Reactivity at C1 | Higher | Lower (methyl group present) |
| Synthetic Utility | Functionalization via C3-methyl | Functionalization via C1-methyl |
The position of the methyl group significantly influences the reactivity and synthetic applications of these compounds. The 1-methyl derivative has been utilized in different synthetic contexts, particularly when C1 functionalization is desired after specific transformations .
Comparison with Other Isoquinoline N-oxides
Different substitution patterns on the isoquinoline N-oxide framework result in compounds with varying properties and applications:
-
Unsubstituted isoquinoline N-oxide serves as a simpler platform for certain transformations
-
Polysubstituted isoquinoline N-oxides provide more complex reactivity profiles
-
Heteroatom-substituted derivatives offer additional functional handles
These structural variations expand the potential applications of isoquinoline N-oxides in medicinal chemistry and materials science .
Recent Research Developments
Current research on 3-Methylisoquinoline 2-oxide and related compounds has focused on expanding their synthetic utility and exploring new applications.
Novel Synthetic Methodologies
Recent studies have developed innovative approaches for the synthesis and functionalization of isoquinoline N-oxides:
-
Copper-catalyzed C(sp³)-functionalization and annulation reactions to generate isoquinoline N-oxides from 2-bromoaryl oximes and active methylene compounds
-
Rhodium-catalyzed synthesis of multisubstituted isoquinoline N-oxides from oximes and diazo compounds
-
Iridium-catalyzed synthesis pathways using aryloxime and α-diazocarbonyl compounds
These methodologies provide more efficient and versatile routes to 3-Methylisoquinoline 2-oxide and its derivatives, expanding the toolkit available to synthetic chemists .
Functionalization of the C3-Methyl Group
The methyl group at the C3 position offers a valuable site for further functionalization:
-
Oxidation to aldehyde or carboxylic acid functionalities
-
Conversion to hydroxymethyl or aminomethyl derivatives
-
Use as a handle for cross-coupling reactions following appropriate activation
For example, research has demonstrated that the methyl group can be oxidized to an aldehyde, which can then be reduced to an alcohol, providing access to a range of C3-functionalized derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume